The Strategic Role of (S)-(-)-2-Chloro-3-[4(5)-imidazolyl]propionic Acid (CAS 17561-26-1) in Drug Discovery and Asymmetric Synthesis
The Strategic Role of (S)-(-)-2-Chloro-3-[4(5)-imidazolyl]propionic Acid (CAS 17561-26-1) in Drug Discovery and Asymmetric Synthesis
Executive Summary
In the landscape of modern drug discovery, the strategic selection of chiral building blocks dictates the success of downstream lead optimization. (S)-(-)-2-Chloro-3-[4(5)-imidazolyl]propionic acid (CAS 17561-26-1) is a highly specialized, unnatural amino acid derivative. By replacing the α -amino group of natural histidine with a chlorine atom while retaining the (S)-stereocenter, this molecule offers an activated electrophilic core primed for stereospecific nucleophilic substitution.
As a Senior Application Scientist, I have designed this technical guide to move beyond theoretical overviews. We will examine the causality behind the physicochemical properties of CAS 17561-26-1, explore its pivotal role in synthesizing [1], and establish self-validating protocols for its application in asymmetric synthesis and enzymatic assays.
Part 1: Physicochemical Profiling & Structural Causality
The utility of CAS 17561-26-1 stems from its dual-pharmacophore nature: the imidazole ring acts as a potent metal-chelating moiety, while the α -chloro propionic acid backbone provides a reactive site for asymmetric chain elongation[2].
Table 1: Core Physicochemical Properties
| Property | Value / Specification |
| Chemical Name | (S)-(-)-2-Chloro-3-[4(5)-imidazolyl]propionic acid |
| CAS Registry Number | 17561-26-1 |
| Molecular Formula | C 6 H 7 ClN 2 O 2 |
| Molecular Weight | 174.59 g/mol |
| Stereochemistry | (S)-Enantiomer |
| Appearance | White to off-white crystalline powder |
| Storage Conditions | 2-8°C, inert atmosphere, protected from light |
Data synthesized from established chemical inventories[3][4].
Causality of the α -Chloro Substitution: Unlike standard amino acids that require complex diazo-transfer reactions to become electrophilic, the α -chloro group in CAS 17561-26-1 is inherently primed as a leaving group. The adjacent carboxylate group inductively activates the C2 carbon, making it highly susceptible to S N 2 nucleophilic attack. This allows medicinal chemists to install diverse basic or hydrophobic groups at the P1/P1' position with complete stereochemical control.
Part 2: Mechanistic Application: TAFIa Inhibition in Thrombosis
Thrombin-activatable fibrinolysis inhibitor (TAFI) is a zymogen that, when activated by the thrombin/thrombomodulin complex, becomes TAFIa—a zinc-dependent carboxypeptidase[1]. TAFIa attenuates clot lysis by cleaving C-terminal lysine and arginine residues from partially degraded fibrin, thereby preventing the recruitment and activation of plasminogen[5].
Inhibiting TAFIa is a highly validated strategy for treating thrombosis without the severe bleeding risks associated with traditional anticoagulants[6]. CAS 17561-26-1 serves as the foundational scaffold for a novel class of TAFIa inhibitors[1]. The imidazole ring acts as a high-affinity ligand for the catalytic zinc ion in the TAFIa active site, while the propionic acid backbone mimics the C-terminal carboxylate of the natural peptide substrate[7]. This rational design led to the development of clinical candidates like , which demonstrated excellent antithrombotic efficacy.
Fig 1. The Coagulation-Fibrinolysis Pathway and TAFIa Inhibition Mechanism.
Part 3: Self-Validating Synthetic Workflows
To utilize CAS 17561-26-1 effectively, researchers must prevent unwanted side reactions (such as intramolecular cyclization) while ensuring absolute stereochemical fidelity. The following protocol outlines a self-validating system for the stereospecific synthesis of (R)-substituted imidazolepropionic acids via S N 2 inversion[4].
Protocol 1: Stereospecific S N 2 Displacement of CAS 17561-26-1
Step 1: N-Protection of the Imidazole Ring
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Action: React CAS 17561-26-1 with trityl chloride (Trt-Cl) in the presence of triethylamine (TEA) in dichloromethane (DCM) at 0°C, warming to room temperature.
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Causality: The bulky trityl group selectively protects the τ -nitrogen of the imidazole ring, preventing it from acting as a competing nucleophile in the subsequent S N 2 step.
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Validation Checkpoint: Confirm mass shift via LC-MS (Target [M+H] + = 417.1) and the disappearance of the highly polar starting material on TLC.
Step 2: S N 2 Displacement
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Action: Dissolve the N-protected intermediate in anhydrous N,N-dimethylformamide (DMF). Add the desired nucleophile (e.g., a primary amine or thiol) and N,N-diisopropylethylamine (DIPEA). Heat to 60°C for 12 hours.
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Causality: DMF is a polar aprotic solvent that accelerates S N 2 kinetics by leaving the nucleophile unsolvated. DIPEA acts as a non-nucleophilic base to scavenge the generated HCl without competing for the electrophilic α -carbon. The reaction proceeds with complete inversion of configuration, converting the (S)-chloride to the (R)-substituted product.
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Validation Checkpoint: Analyze the crude mixture via Chiral HPLC to ensure an enantiomeric excess (ee) of >95%, validating the absence of racemization (which would indicate an unwanted S N 1 pathway).
Step 3: Deprotection and Isolation
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Action: Treat the intermediate with trifluoroacetic acid (TFA) and triisopropylsilane (TIPS) in DCM for 2 hours.
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Causality: TFA selectively cleaves the trityl protecting group. TIPS acts as a carbocation scavenger to prevent re-alkylation of the imidazole ring.
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Validation Checkpoint: 1 H NMR (DMSO- d6 ) must show the complete disappearance of the 15 aromatic protons associated with the trityl group.
Fig 2. Self-Validating Synthetic Workflow for TAFIa Inhibitors via SN2 Inversion.
Part 4: Enzymatic Validation Protocol
Once the target inhibitor is synthesized, its biological efficacy must be quantified. Porcine pancreatic carboxypeptidase B (CPB) is frequently used as a structural surrogate for TAFIa due to high active site homology[1].
Protocol 2: In Vitro TAFIa Inhibition and Selectivity Assay
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Enzyme Activation: Activate human pro-TAFI (20 nM) using human thrombin (10 nM) and rabbit thrombomodulin (50 nM) in HEPES buffer (pH 7.4) containing 5 mM CaCl 2 for 10 minutes at 22°C.
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Inhibitor Incubation: Add the synthesized imidazolepropionic acid derivative (serial dilutions from 1 nM to 10 µM) and incubate for 15 minutes.
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Causality: Pre-incubation allows the imidazole moiety to establish a stable coordination bond with the catalytic zinc ion before substrate introduction, ensuring accurate steady-state kinetic measurements[7].
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Substrate Addition & Kinetic Measurement: Add the fluorogenic substrate Hippuryl-Arg (0.5 mM). Monitor the change in fluorescence (Ex/Em = 330/410 nm) continuously for 30 minutes to calculate the initial velocity ( V0 ).
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Built-in Controls (Self-Validation):
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Positive Control: Utilize Potato Carboxypeptidase Inhibitor (PCI) to validate assay sensitivity and dynamic range.
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Selectivity Control: Run a parallel assay using plasma carboxypeptidase N (CPN). A successful therapeutic candidate derived from CAS 17561-26-1 should exhibit a Ki < 50 nM for TAFIa and >1000-fold selectivity over CPN[6].
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References
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Bunnage, M. E., et al. "Discovery of Potent & Selective Inhibitors of Activated Thrombin-Activatable Fibrinolysis Inhibitor for the Treatment of Thrombosis." Journal of Medicinal Chemistry (2007). URL:[Link]
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National Center for Advancing Translational Sciences (NCATS). "UK-396,082 - Inxight Drugs." ncats.io. URL:[Link]
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Semantic Scholar / ResearchGate. "A Review on Heterocyclic: Synthesis and Their Application in Medicinal Chemistry of Imidazole Moiety." Semantic Scholar. URL:[Link]
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